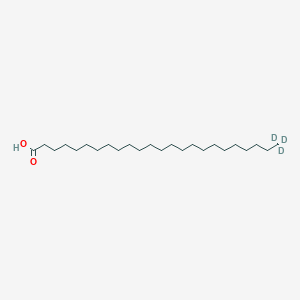

Tetracosanoic-24,24,24-d3 acid

Vue d'ensemble

Description

Acide lignocérique-d3: . Il joue un rôle crucial dans les systèmes biologiques.

Synthèse naturelle: Il est synthétisé dans le cerveau en développement.

Sous-produit industriel: L'acide lignocérique est également un sous-produit de .

Applications de recherche: Les scientifiques étudient l'acide lignocérique-d3 dans le contexte du syndrome de Zellweger et de l'adrénoleucodystrophie .

Mécanisme D'action

Target of Action

Tetracosanoic-24,24,24-d3 acid, also known as d3-Lignoceric acid , is a long-chain saturated fatty acid . It is a component of cerebrosides and sphingomyelin , which are essential components of cell membranes and play crucial roles in signal transmission and cell recognition .

Mode of Action

As a long-chain fatty acid, it is known to be an acyl-coa ligase substrate . Acyl-CoA ligases are enzymes that convert fatty acids into fatty acyl-CoA esters, which are key intermediates in lipid metabolism .

Biochemical Pathways

This compound is involved in the metabolism of lipids, particularly in the synthesis of cerebrosides and sphingomyelin . These compounds are essential for the proper functioning of the nervous system and other cellular processes .

Pharmacokinetics

As a fatty acid, it is expected to undergo absorption, distribution, metabolism, and excretion (adme) processes similar to other fatty acids . It is orally active , suggesting that it can be absorbed through the gastrointestinal tract. Once absorbed, it is likely distributed throughout the body, metabolized, and eventually excreted.

Result of Action

The result of this compound’s action is the production of key lipid molecules, such as cerebrosides and sphingomyelin . These molecules are essential for various cellular functions, including cell membrane integrity and signal transmission .

Méthodes De Préparation

Voies de synthèse: L'acide lignocérique-d3 marqué au deutérium peut être préparé par synthèse chimique, en incorporant des atomes de deutérium dans la chaîne carbonée.

Conditions de réaction: Les méthodes et conditions de synthèse spécifiques peuvent varier, mais la substitution au deutérium est essentielle.

Production industrielle: Les méthodes de production à l'échelle industrielle impliquent généralement des procédés de dérivation ou d'extraction chimique.

Analyse Des Réactions Chimiques

Réactions: L'acide lignocérique-d3 peut subir diverses réactions, notamment , , et .

Réactifs courants: Des réactifs tels que les agents oxydants (par exemple, KMnO4), les agents réducteurs (par exemple, LiAlH4) et les nucléophiles (par exemple, les réactifs de Grignard) sont utilisés.

Principaux produits: Ces réactions donnent des produits tels que des alcools, des acides ou des dérivés.

Applications de recherche scientifique

Chimie: L'acide lignocérique-d3 sert d'étalon interne pour quantifier les niveaux d'acide lignocérique.

Biologie: Les chercheurs explorent son rôle dans le métabolisme lipidique et les processus cellulaires.

Médecine: Il est pertinent pour les études sur le syndrome de Zellweger et l'adrénoleucodystrophie.

Industrie: L'acide lignocérique-d3 peut trouver des applications dans les cosmétiques, les produits pharmaceutiques ou les matériaux.

Mécanisme d'action

Cibles: L'acide lignocérique-d3 interagit probablement avec les membranes cellulaires, affectant les bicouches lipidiques.

Voies: Ses effets peuvent impliquer des voies de signalisation lipidique ou la stabilité membranaire.

Applications De Recherche Scientifique

Chemistry: Lignoceric Acid-d3 serves as an internal standard for quantifying lignoceric acid levels.

Biology: Researchers explore its role in lipid metabolism and cellular processes.

Medicine: It’s relevant to Zellweger syndrome and adrenoleukodystrophy studies.

Industry: Lignoceric Acid-d3 may find applications in cosmetics, pharmaceuticals, or materials.

Comparaison Avec Des Composés Similaires

Unicité: L'acide lignocérique-d3 se distingue par sa longueur de chaîne carbonée spécifique (24 carbones).

Composés similaires: D'autres acides gras à longue chaîne (par exemple, l'acide palmitique, l'acide stéarique) présentent des similitudes mais diffèrent en longueur de chaîne ou en saturation.

Propriétés

IUPAC Name |

24,24,24-trideuteriotetracosanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZGJDVWLFXDLK-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

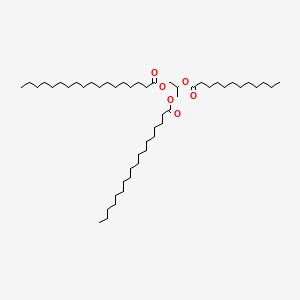

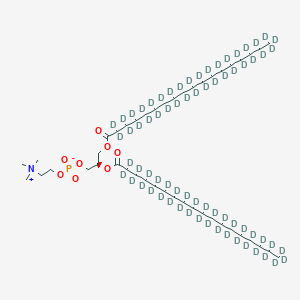

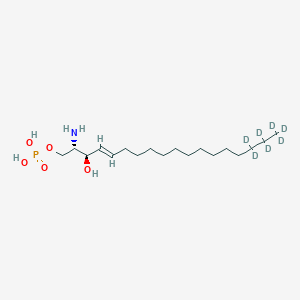

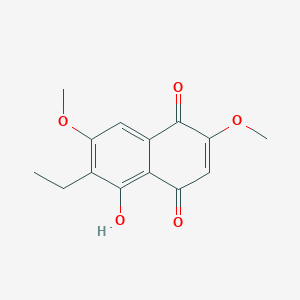

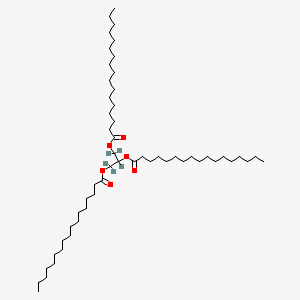

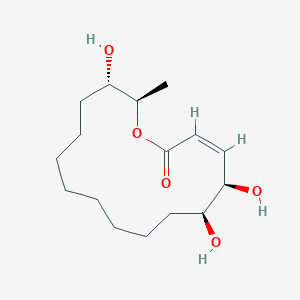

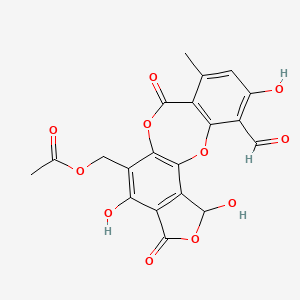

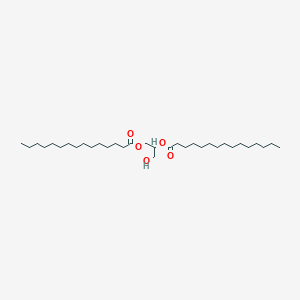

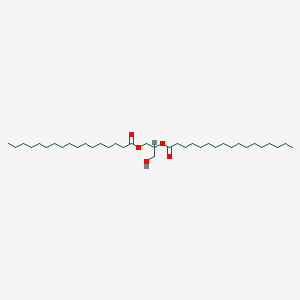

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride](/img/structure/B3026032.png)

![9E-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026045.png)

![(4Z,7Z,10Z,13Z,16Z,19Z)-N-[(4-nitrophenyl)sulfonyl]docosa-4,7,10,13,16,19-docosahexaenamide](/img/structure/B3026047.png)

![N-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-carbamic acid, 3-(2,4-dioxocyclohexyl)propyl ester](/img/structure/B3026048.png)

![4-[2-(Methylamino)propyl]-phenol, monohydrochloride](/img/structure/B3026051.png)